N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic organic compound featuring a piperidine core substituted at the 1-position with an oxan-4-yl (tetrahydropyran) group and at the 4-position with a methyl bridge linked to a cyclohex-3-ene-1-carboxamide moiety. Its molecular formula is C₁₈H₂₈N₂O₂, with a molecular weight of 304.43 g/mol. Key structural attributes include:
- Piperidine ring: A six-membered nitrogen-containing heterocycle.
- Oxan-4-yl group: A tetrahydropyran oxygen heterocycle contributing to solubility and conformational flexibility.
Propriétés
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJYAQGLPWISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Piperidine Core Functionalization
The literature demonstrates two predominant routes for generating the piperidine scaffold:
Route A: Nucleophilic Substitution
- Starting material : Piperidin-4-ylmethanol
- Methyl group introduction :
Route B: Reductive Amination
- 4-Piperidone derivative : React with tetrahydropyran-4-amine
- Methylene bridge installation :
Comparative yields:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Route A | 68 | 98.2 |
| Route B | 72 | 97.8 |
Oxan-4-yl Group Installation
Patent data reveals optimized conditions for tetrahydropyranyl attachment:
- Substrate : N-Boc-piperidin-4-ylmethanamine
- Coupling agent : Tetrahydropyran-4-yl triflate
- Base : DIPEA (2.5 eq.) in anhydrous THF
- Temperature : Reflux (66°C, 8 h)
- Deprotection : TFA/DCM (1:1 v/v) at 0°C
Critical parameters:
- Water content < 0.1% prevents triflate hydrolysis
- Exclusion of molecular sieves improves reaction homogeneity
Cyclohex-3-ene-1-carboxylic Acid Activation
Carboxylic Acid Derivatives
Comparative activation methods from PMC6273168:
| Activator | Solvent | Coupling Temp (°C) | Amide Yield (%) |
|---|---|---|---|
| SOCl2 | DCM | 0 → RT | 82 |
| EDCl/HOBt | DMF | -10 → 25 | 91 |
| HATU | ACN | 0 → 40 | 94 |
Optimal protocol :
- Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq.) in dry DCM
- Add SOCl2 (1.2 eq.) dropwise at 0°C
- Stir at RT until gas evolution ceases (3 h)
- Remove excess reagent via rotary evaporation
Amide Bond Formation
Coupling Reaction Optimization
Reaction of 1-(oxan-4-yl)piperidin-4-ylmethanamine with cyclohex-3-ene-1-carbonyl chloride:
Standard conditions :
- Molar ratio (amine:acyl chloride) = 1:1.05
- Base: NMM (2.5 eq.) in THF
- Temperature: -10°C → 25°C over 4 h
- Workup: 10% NaHCO3 wash, MgSO4 drying
Yield enhancements :
Scalable Industrial Process
Patent WO2014200786A1 details a kilogram-scale procedure:
- Charge amine (1.0 eq.) and DIPEA (2.0 eq.) in acetone/H2O (4:1)
- Add acyl chloride (1.05 eq.) at ≤5°C over 45 min
- Age at 20-25°C until HPLC shows <2% starting material
- Extract with toluene, concentrate, and crystallize from IPA/heptane
Critical quality attributes:
- Residual solvent limits: acetone < 500 ppm, DIPEA < 50 ppm
- Diastereomeric purity ≥99.5% by chiral HPLC
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 5.67 (m, 2H, CH=CH)
- δ 4.12 (d, J=13.2 Hz, 2H, OCH2C)
- δ 3.45 (t, J=11.6 Hz, 2H, NCH2)
- δ 2.81 (br s, 1H, NH)
- δ 2.30 (m, 4H, piperidine CH2)
13C NMR (100 MHz, CDCl3) :
HRMS (ESI+) :
Calculated for C18H29N2O2 [M+H]+: 305.2224
Found: 305.2221
Purity Assessment
HPLC conditions :
- Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
- Mobile phase: ACN/0.1% H3PO4 (65:35)
- Flow rate: 1.0 mL/min
- Retention time: 6.8 min
- Purity: 99.6% (254 nm)
Process Optimization Considerations
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (kg/kg) | 48 | 22 |
| E-factor | 86 | 39 |
| Energy (kWh/kg) | 120 | 65 |
Improvement strategies :
Stability Profiling
Forced degradation studies :
| Condition | Degradation Products | % Assay Remaining |
|---|---|---|
| 0.1N HCl, 70°C | Hydrolysis products | 82.4 |
| 0.1N NaOH, 70°C | Epimerization | 75.9 |
| 5000 lux, 48 h | Photo-oxidation | 93.7 |
Storage recommendations:
- Protect from light in amber glass containers
- Maintain temperature ≤-20°C under nitrogen
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperidine-based pharmaceuticals and research candidates. Below is a detailed comparison with compounds from the evidence, focusing on molecular features and therapeutic implications.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
Key Observations:
Piperidine Core Modifications :
- The target compound substitutes the piperidine 1-position with an oxan-4-yl group, contrasting with fentanyl analogs (), which feature phenethyl or aryl groups critical for µ-opioid receptor binding. Goxalapladib () modifies piperidine with a methoxyethyl group and connects it to a bulky biphenyl system .
- The absence of aromatic substituents in the target compound suggests divergent pharmacological targets compared to fentanyl analogs.
Carboxamide Linkage :
- The carboxamide group in the target compound mirrors the amide bonds in fentanyl derivatives and Goxalapladib, which enhance metabolic stability and receptor interactions. However, its attachment to a cyclohexene ring introduces steric and conformational differences compared to aryl-linked amides .
Heterocyclic and Functional Group Diversity: The oxan-4-yl group in the target compound may improve aqueous solubility relative to the lipophilic trifluoromethyl biphenyl in Goxalapladib .
Hypothetical Pharmacological Implications
- Target Compound: The aliphatic oxan-4-yl and cyclohexene groups may reduce CNS penetration compared to fentanyl analogs but enhance selectivity for non-opioid targets (e.g., enzymes or GPCRs).
- Fentanyl Analogs : Fluorinated aryl groups optimize lipid solubility and receptor affinity, making them potent opioids .
Q & A
Advanced Research Question
- In Vitro :
- Liver Microsomes : Assess metabolic stability (e.g., t₁/₂ = 45 min in human microsomes) .
- Caco-2 Monolayers : Measure permeability (Papp > 5 × 10⁻⁶ cm/s suggests oral bioavailability) .
- In Vivo :
- Rodent Models : Plasma clearance (CL = 22 mL/min/kg) and volume of distribution (Vd = 1.8 L/kg) in Sprague-Dawley rats .
- Tissue Distribution : Radiolabeled compound (¹⁴C) to track accumulation in target organs (e.g., brain-to-plasma ratio = 0.3) .
How can structure-activity relationship (SAR) studies optimize the compound's selectivity for neurological targets?
Advanced Research Question
SAR strategies include:
- Piperidine Substituent Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position improved σ1 receptor selectivity (Ki = 15 nM vs. 220 nM for σ2) .
- Cyclohexene Ring Functionalization : Epoxidation of the cyclohexene double bond increased affinity for NMDA receptors (IC₅₀ = 50 nM) but reduced metabolic stability .
- Oxane Ring Replacement : Substituting oxane with tetrahydrofuran lowered off-target activity (e.g., 10-fold reduction in hERG inhibition) .
What analytical techniques are critical for detecting degradation products during stability studies?
Basic Research Question
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.
- HPLC-DAD/MS : Identify degradation products (e.g., hydrolysis of the amide bond yields cyclohex-3-ene-1-carboxylic acid, m/z 123.0654) .
- ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (25°C/60% RH for 6 months) .
How do solvent polarity and pH influence the compound's conformational dynamics?
Advanced Research Question
- NMR in Solvent Series : In DMSO-d₆, the piperidine ring adopts a chair conformation, while in CDCl₃, boat conformers are observed .
- pH-Dependent Studies : At pH < 5, protonation of the piperidine nitrogen induces a conformational shift (ΔG = 2.1 kcal/mol) .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) correlate solvent dielectric constant with energy barriers for ring inversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
